molecular formula C14H14O2S B3073028 2-(4-Methylphenyl)-3-(2-thienyl)propanoic acid CAS No. 1017189-40-0

2-(4-Methylphenyl)-3-(2-thienyl)propanoic acid

Cat. No.: B3073028
CAS No.: 1017189-40-0
M. Wt: 246.33 g/mol
InChI Key: XTQSTWNLOOKIQL-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-3-(2-thienyl)propanoic acid is a propanoic acid derivative featuring a 4-methylphenyl group at the second carbon and a 2-thienyl (thiophene) moiety at the third carbon. This structure combines aromatic and heteroaromatic substituents, which may confer unique electronic and steric properties.

Properties

IUPAC Name

2-(4-methylphenyl)-3-thiophen-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-10-4-6-11(7-5-10)13(14(15)16)9-12-3-2-8-17-12/h2-8,13H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQSTWNLOOKIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-3-(2-thienyl)propanoic acid typically involves the reaction of 4-methylbenzaldehyde with thiophene-2-carboxylic acid under specific conditions. The reaction may proceed through a series of steps including condensation, cyclization, and oxidation to yield the final product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-3-(2-thienyl)propanoic acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Methylphenyl)-3-(2-thienyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Methylphenyl)-3-(2-thienyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2.1.1 3-(2-Thienyl)propanoic Acid (CAS 5928-51-8)

  • Structure: Lacks the 4-methylphenyl group but retains the thienyl-propanoic acid backbone.
  • Applications : Often used as a precursor in synthesizing more complex thienyl-containing molecules.

2.1.2 2-(4-Methylphenyl)propanoic Acid (Impurity D(EP), CAS 938-94-3)

  • Structure : Shares the 4-methylphenyl group but lacks the thienyl substituent.
  • Role : Identified as an impurity in pharmaceutical synthesis, highlighting its relevance in quality control. The absence of the thienyl group may reduce steric hindrance, affecting binding to biological targets .

2.1.3 3-[(4-Methylphenyl)thio]propanoic Acid (Meticrane Acid)

  • Structure : Replaces the thienyl group with a sulfanyl-linked 4-methylphenyl moiety.
Pharmacologically Active Analogues

Anticancer Inhibitors (CW Series)

  • Example: CW3 (compound 8) is synthesized from a 4-iodophenylpropanoic acid precursor, demonstrating the importance of aryl substituents in anticancer activity. The thienyl group in the target compound could modulate target selectivity or potency through π-π interactions .

2.2.2 3-((4-Acetylphenyl)amino)propanoic Acid Derivatives

  • Structure : Features acetylphenyl and thiazole substituents.
  • Activity : These derivatives are designed for biological activity, suggesting that the 4-methylphenyl and thienyl groups in the target compound may similarly interact with enzymes or receptors, albeit with different affinity due to substituent variations .
Physicochemical Properties
  • Melting Points: 3-(2-Thienyl)propanoic acid: 45–49°C . 2-(2-Methoxyphenyl)-2-methylpropanoic acid: Physical data (e.g., liquid state at room temperature) suggest lower crystallinity, possibly due to the methoxy group .
  • Lipophilicity: The 4-methylphenyl group in the target compound likely increases logP compared to unsubstituted propanoic acids, impacting membrane permeability .

Biological Activity

2-(4-Methylphenyl)-3-(2-thienyl)propanoic acid, a compound with a unique structure featuring both thienyl and propanoic acid moieties, has garnered interest in the scientific community for its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C12H14O2S
  • Molecular Weight : 222.30 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including anti-inflammatory and potential anticancer properties. Its mechanism of action primarily involves interactions with specific biomolecular targets.

The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Cytokine Modulation : Studies suggest it can influence the release of pro-inflammatory cytokines such as TNF-α and IL-6, potentially reducing inflammation and modulating immune responses .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of derivatives similar to this compound. The results indicated that these compounds significantly inhibited COX activity, leading to reduced inflammation in animal models. Specifically, compounds were tested for their ability to decrease carrageenan-induced paw edema in rats, showing promising results in reducing swelling .

Cytotoxicity and Antiproliferative Effects

In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that at higher concentrations (100 µg/mL), this compound showed low cytotoxicity (viability > 90%) while effectively inhibiting the proliferation of stimulated PBMCs by approximately 25% .

Compound Concentration (µg/mL)Viability (%)Proliferation Inhibition (%)
094.190
10094.7125

Case Studies

  • Anti-inflammatory Study : A research group investigated the effects of this compound on inflammation models. They reported that it significantly inhibited COX enzymes and reduced inflammatory markers in animal models, suggesting its potential as an anti-inflammatory agent .
  • Cytokine Release Modulation : Another study focused on the modulation of cytokine release in PBMCs. The compound decreased the production of IFN-γ while increasing IL-10 levels at lower concentrations, indicating its immunomodulatory properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound was compared with other propanoic acid derivatives:

Compound NameCOX Inhibition (%)Cytotoxicity (%) at 100 µg/mL
This compoundHighLow
IbuprofenModerateModerate
Other Propanoic Acid DerivativesVariesHigh

Q & A

Q. Table 1. Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (ee%)
Thienyl CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°C7598 (racemic)
Asymmetric HydrogenationRu-BINAP, H₂ (50 psi), MeOH65>99 (S-enantiomer)

Advanced: How do steric and electronic effects of the 4-methylphenyl and 2-thienyl substituents influence metabolic enzyme interactions?

Answer:
The substituents modulate enzyme binding via:

  • Steric effects : The 4-methylphenyl group increases steric bulk, potentially hindering access to cytochrome P450 (CYP) active sites, as observed in similar propanoic acid derivatives .
  • Electronic effects : The electron-rich 2-thienyl moiety enhances π-π stacking with aromatic residues in enzymes like COX-2, as shown in molecular docking studies .
    Methodological Approach :
  • Conduct structure-activity relationship (SAR) studies with analogs (e.g., 4-ethylphenyl, 3-thienyl) .
  • Use density functional theory (DFT) to calculate electrostatic potential maps and predict binding affinities .

Basic: What spectroscopic and chromatographic techniques validate the structural integrity of this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., thienyl proton shifts at δ 6.8–7.1 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/0.1% formic acid) coupled with high-resolution MS verify molecular ion peaks (e.g., [M+H]⁺ at m/z 261.1) .
  • X-ray crystallography : Resolve absolute configuration for enantiopure batches .

Advanced: How can discrepancies in biological activity data across in vitro and in vivo models be resolved?

Answer:
Discrepancies often arise from:

  • Metabolic instability : Use LC-MS/MS to quantify active metabolites in plasma .
  • Species-specific enzyme expression : Compare humanized mouse models vs. wild-type .
    Strategies :
  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution .
  • Transcriptomic analysis : Identify off-target effects using RNA-seq in treated cell lines .

Basic: What in vitro assays are suitable for initial screening of anti-inflammatory activity?

Answer:

  • COX-2 inhibition assay : Measure IC₅₀ values using a fluorometric kit (e.g., Cayman Chemical) .
  • NF-κB luciferase reporter assay : Quantify suppression of inflammatory signaling in HEK293T cells .
  • Cytokine profiling : ELISA for TNF-α and IL-6 in LPS-stimulated macrophages .

Advanced: What computational tools predict the compound’s blood-brain barrier (BBB) permeability for neuroinflammation studies?

Answer:

  • In silico models : Use ADMET Predictor™ or SwissADME to compute BBB scores (e.g., logBB > 0.3 indicates permeability) .
  • Molecular dynamics (MD) simulations : Model interactions with P-glycoprotein (P-gp) efflux pumps .
  • Validation : Compare with in vivo MRI or microdialysis in rodent models .

Basic: How is enantiomeric purity assessed during scale-up synthesis?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA-3 (hexane:IPA 90:10) with UV detection at 254 nm .
  • Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values for enantiopure standards .

Advanced: What mechanistic insights explain the compound’s dual COX-2/5-LOX inhibition?

Answer:
The compound’s bifunctional inhibition arises from:

  • Dual-binding motifs : The 2-thienyl group binds 5-LOX’s iron center, while the propanoic acid moiety interacts with COX-2’s hydrophobic pocket .
  • Allosteric modulation : Molecular dynamics show stabilization of COX-2’s closed conformation, reducing arachidonic acid access .
    Validation :
  • X-ray co-crystallography with both enzymes .
  • Kinetic assays (e.g., time-dependent inhibition for COX-2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Methylphenyl)-3-(2-thienyl)propanoic acid
Reactant of Route 2
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2-(4-Methylphenyl)-3-(2-thienyl)propanoic acid

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